



TD-198946 solubility and stability in DMSO for experiments

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Compound of Interest		
Compound Name:	TD-198946	
Cat. No.:	B1682959	Get Quote

Application Notes and Protocols: TD-198946

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It has demonstrated potential as a disease-modifying drug for osteoarthritis by promoting chondrogenic differentiation without inducing hypertrophy.[1] Furthermore, **TD-198946** has been shown to protect against intervertebral disc degeneration by enhancing glycosaminoglycan (GAG) synthesis in nucleus pulposus (NP) cells.[2][3] Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and NOTCH3 pathways.[2] These notes provide detailed information on the solubility and stability of **TD-198946** in Dimethyl Sulfoxide (DMSO) and protocols for its application in in vitro and in vivo experiments.

Physicochemical Properties and Storage

Proper handling and storage of **TD-198946** are crucial for maintaining its integrity and ensuring experimental reproducibility.

Table 1: Solubility and Storage of TD-198946



Parameter	Value	Source(s)
Molecular Formula	C27H22N4O3S	
Molecular Weight	482.55 g/mol	_
Appearance	White to light yellow solid	-
Solubility in DMSO	≥ 28 mg/mL (58.03 mM)	-
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	_
Storage (DMSO Solution)	-80°C for 2 years; -20°C for 1 year	-

Note on DMSO: DMSO is hygroscopic; therefore, it is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.

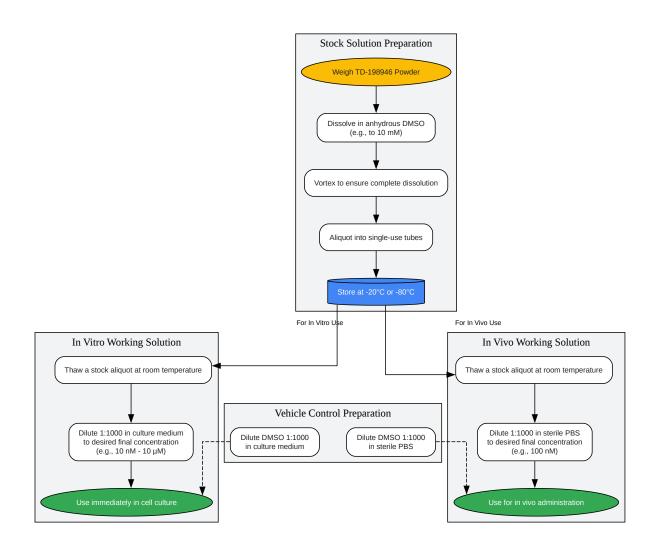
Experimental Protocols

The following protocols are based on established methodologies for the use of **TD-198946** in cell culture and animal models.

Preparation of Stock and Working Solutions

This workflow outlines the steps for preparing **TD-198946** solutions for experimental use.





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Caption: Workflow for **TD-198946** solution preparation.



- 1. Preparation of TD-198946 Stock Solution
- Allow the TD-198946 powder vial to equilibrate to room temperature before opening.
- Prepare a stock solution by dissolving TD-198946 in anhydrous DMSO. A concentration of 10 mM is commonly used.
- Vortex the solution to ensure the compound is fully dissolved.
- To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use polypropylene tubes.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
- 2. Preparation of In Vitro Working Solution
- For cell-based assays, thaw an aliquot of the DMSO stock solution at room temperature.
- Dilute the stock solution in the appropriate culture medium to achieve the desired final concentration. A 1:1000 dilution is a common starting point.
- Prepare a vehicle control by diluting DMSO in the culture medium at the same ratio (e.g., 1:1000).
- It is recommended to prepare working solutions fresh for each experiment.
- 3. Preparation of In Vivo Working Solution
- For animal studies, thaw an aliquot of the DMSO stock solution at room temperature.
- Dilute the stock solution in a sterile vehicle, such as phosphate-buffered saline (PBS), to the final desired concentration. A 1:1000 dilution has been previously used.
- Prepare a vehicle control by diluting DMSO in sterile PBS at the same final concentration.

In Vitro Treatment Protocol: Nucleus Pulposus Cells

This protocol is based on studies investigating the effect of **TD-198946** on glycosaminoglycan (GAG) production in nucleus pulposus cells (NPCs).



- Cell Seeding: Culture mouse or human NPCs to the desired confluence in standard culture conditions.
- Treatment: Replace the culture medium with fresh medium containing **TD-198946** at various concentrations or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 7 days for GAG synthesis analysis).
- Analysis: Assess endpoints such as GAG quantification, gene expression analysis of chondrogenic markers (e.g., Acan, Has2, Col2a1), or Western blotting for signaling pathway components.

Table 2: Effective Concentrations of TD-198946 in In Vitro Studies

Cell Type	Effective Concentration Range	Observed Effect	Source(s)
Mouse Nucleus Pulposus Cells	1 nM - 1 μM (Optimal at 10 nM)	Enhanced GAG synthesis and expression of Acan, Has2, and Col2a1.	
Human Nucleus Pulposus Cells	Optimal at 100 nM	Enhanced GAG synthesis.	
ATDC5, C3H10T1/2, Primary Mouse Chondrocytes	1 μM - 10 μM	Stimulated expression of chondrocyte markers Col2a1 and Acan.	
Human Synovium- Derived Stem Cells	Not specified	Pretreatment enhanced chondrogenic potential via the NOTCH3 signaling pathway.	



In Vivo Treatment Protocol: Mouse Model of Intervertebral Disc Degeneration

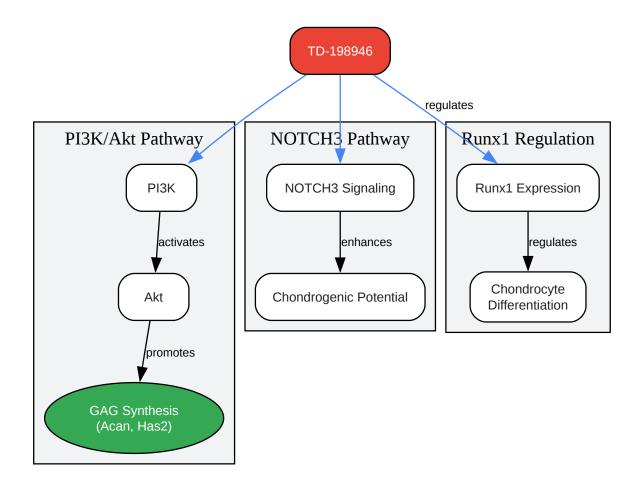
This protocol is adapted from a study using a mouse tail-disc puncture model.

- Model Induction: Induce intervertebral disc degeneration (IDD) in mice, for example, through annulus fibrosus puncture.
- Administration: Administer TD-198946 or a vehicle control via intra-articular or intra-discal injection. A 10 μL injection volume has been used in mice.
- Treatment Schedule: Injections can be administered immediately after injury (prevention model) or at a later time point (treatment model).
- Analysis: Evaluate treatment efficacy through methods such as measuring disc height index from radiographs and histological analysis of the intervertebral disc structure.

Mechanism of Action and Signaling Pathways

TD-198946 exerts its pro-chondrogenic effects by modulating several signaling pathways.





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Caption: Signaling pathways modulated by TD-198946.

- PI3K/Akt Signaling: In nucleus pulposus cells, TD-198946 activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the increased expression of genes responsible for extracellular matrix synthesis, such as aggrecan (Acan) and hyaluronan synthase 2 (Has2), ultimately enhancing GAG production.
- NOTCH3 Signaling: In human synovium-derived stem cells, TD-198946 has been shown to enhance chondrogenic potential by upregulating the NOTCH3 signaling pathway and its target genes.
- Runx1 Regulation: TD-198946 also exerts its effects through the regulation of Runx1 expression, a key transcription factor in chondrocyte differentiation and osteoarthritis progression.



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